8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BPIP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Scientific Research Applications
Pharmacodynamics and Potential Applications
Drug Interactions and Monitoring : Aminophylline and salbutamol, often used as bronchodilators, have shown potential interactions that could lead to severe outcomes like extreme tachycardia. This highlights the importance of monitoring and understanding drug interactions in pharmacological research, potentially applying to the study of various compounds, including the one of interest (S. Meena, 2019).
Bronchodilator and Anti-allergic Properties : Investigations into (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione have shown it to be an effective bronchodilator and antiallergic compound. Such research provides a framework for understanding how similar compounds could be utilized in treating respiratory conditions (Cho Yw et al., 1981).
Environmental and Human Exposure to Brominated Compounds : Research on brominated flame retardants, including measurements in human samples, informs on human and environmental health impacts. Understanding the distribution and effects of these compounds can guide the development of safer chemicals (S. Zhou et al., 2014).
Metabolism and Health Effects of Heterocyclic Amines : Studies on heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), shed light on their metabolism, DNA adduct formation, and potential carcinogenicity. This research can help in assessing the risk associated with exposure to such compounds and in designing compounds with reduced toxicity (K. Turteltaub et al., 1999).
properties
IUPAC Name |
6-(4-bromophenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEDIINBXLFZBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Br)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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